molecular formula C12H18O B14224274 5-Ethenylidenedec-1-YN-3-OL CAS No. 821782-60-9

5-Ethenylidenedec-1-YN-3-OL

Cat. No.: B14224274
CAS No.: 821782-60-9
M. Wt: 178.27 g/mol
InChI Key: YQLJUDQJFSXJFH-UHFFFAOYSA-N
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Description

5-Ethenylidenedec-1-YN-3-OL is a structurally complex alkyne-alcohol derivative featuring an ethenylidene group and a hydroxyl group at the third carbon of a decane backbone.

Properties

CAS No.

821782-60-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-8-9-11(5-2)10-12(13)6-3/h3,12-13H,2,4,7-10H2,1H3

InChI Key

YQLJUDQJFSXJFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C)CC(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylidenedec-1-YN-3-OL can be achieved through several methods. One common approach involves the reaction of lithiated methoxyallene with isopropyl isothiocyanate and propargyl bromide. This reaction proceeds through a one-pot synthesis and [1,5]-sigmatropic isomerization, followed by deprotonation and intramolecular cyclization . The reaction conditions typically involve low temperatures to ensure regio- and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylidenedec-1-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

5-Ethenylidenedec-1-YN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenylidenedec-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • 5-Ethenylidenedec-1-YN-3-OL : Contains a terminal alkyne (C≡CH), a hydroxyl group at C3, and an ethenylidene substituent at C3.
  • 7-(Trimethylsilyl)hept-6-yn-1-ol (21, ) : Features a terminal alkyne protected by a trimethylsilyl (TMS) group and a hydroxyl group at C1.
  • (1R,6S)-6-[(4S)-4-Isopropyl-1,3-thiazolidine-2-thione-3-yl]carbonylcyclohex-3-enecarboxylate (3, ) : Contains a cyclohexene ring, ester, and thiazolidine-thione groups.

Functional Group Reactivity :

  • Alkyne groups in this compound and compound 21 () are susceptible to nucleophilic additions or Sonogashira couplings. However, the TMS-protected alkyne in compound 21 requires deprotection (e.g., via HCl) prior to further reactions, whereas the unprotected alkyne in this compound may offer direct reactivity .
  • The hydroxyl group in this compound could participate in hydrogen bonding or act as a nucleophile, similar to the hydroxyl in compound 21 and the carboxylate in compound 3 .

Key Observations :

  • Deprotonation Agents : Compound 21 () uses MnBuLi for alkyne formation, whereas compound 3 () employs NaH for carboxylate activation. This compound may require similar strong bases for alkyne stabilization .
  • Temperature Sensitivity : Compound 3’s synthesis at -50°C highlights the importance of cryogenic conditions for stereochemical control, a factor that may apply to this compound if stereocenters are present .

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles

Compound Key Spectroscopic Features Reference
This compound* Expected: C≡CH IR ~3300 cm⁻¹, OH ~3400 cm⁻¹ -
Compound 21 () 1H NMR: δ 1.4–1.6 (m, CH₂), δ 2.4 (t, C≡CH)
Compound 3 () 13C NMR: δ 170.5 (C=O), δ 125–130 (C=C)

*Inferred data based on functional groups.

Key Insights :

  • The terminal alkyne in this compound would likely show distinct 1H NMR signals (e.g., δ ~2.0–3.0 for C≡CH) and IR stretches, comparable to compound 21 .
  • The absence of ester or thiazolidine-thione groups in this compound simplifies its NMR profile relative to compound 3 .

Research Implications and Gaps

While the referenced materials provide robust methodologies for alkynol and heterocyclic compound synthesis, direct data on this compound remain absent. Future studies should prioritize:

Synthetic Optimization : Adapting NaH/DMSO () or MnBuLi/TMS-Cl () protocols for this compound synthesis.

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